
1-Benzyl-3-acetamidopyrrolidine
Overview
Description
1-Benzyl-3-acetamidopyrrolidine (CAS: 28506-01-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . It features a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with an acetamide moiety. This compound is widely utilized in organic synthesis, particularly as a chiral building block in pharmaceuticals and agrochemicals due to its stereochemical flexibility . Its enantiomerically pure forms, such as (S)-(-)-1-Benzyl-3-acetamidopyrrolidine (CAS: 114636-30-5), are critical in asymmetric catalysis and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-acetamidopyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-acetamidopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or acetamido derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-3-acetamidopyrrolidine has the chemical formula and is classified under several chemical categories including amides and pyrrolidines. The compound features a pyrrolidine ring substituted with a benzyl group and an acetamido group, which contributes to its biological activity.
Pharmaceutical Applications
This compound has been investigated for its potential as a therapeutic agent. Here are some key applications:
- Antiviral Activity : Research has indicated that derivatives of pyrrolidine compounds can exhibit antiviral properties. For instance, studies have explored the structure-activity relationship (SAR) of similar compounds against viral targets, such as SARS-CoV protease inhibitors, suggesting potential pathways for this compound's use in antiviral therapies .
- Neuropharmacological Effects : The compound may also have implications in neuropharmacology. Compounds with similar structures have been shown to interact with neurotransmitter receptors, which could lead to developments in treatments for neurological disorders .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its structure allows it to act as a versatile building block in the synthesis of more complex organic molecules. Researchers have utilized it in multi-step syntheses aimed at producing novel pharmaceuticals or biologically active compounds .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Study on Antiviral Agents : A study published in PubMed explored the SAR of various pyrrolidine derivatives, including this compound. The findings suggested that modifications to the acetamido group can enhance antiviral activity against specific viral targets .
- Neuroprotective Properties : Another investigation focused on compounds containing a pyrrolidine ring and assessed their neuroprotective effects in vitro. The results indicated that such compounds could potentially protect neuronal cells from oxidative stress, pointing towards their utility in treating neurodegenerative diseases .
- Synthetic Methodologies : A patent detailing the synthesis of 1H-pyrrolidine derivatives emphasizes the utility of this compound as an intermediate. This patent outlines methods for producing optically active derivatives that could be useful in drug development .
Data Table: Comparative Analysis of Pyrrolidine Derivatives
Compound Name | Chemical Formula | Key Application Areas | Notable Research Findings |
---|---|---|---|
This compound | C13H18N2O | Antiviral, Neuropharmacology | Potential antiviral activity against SARS-CoV |
1-Benzylpyrrolidin-3-one | C11H13NO | Synthetic Intermediate | Used as a precursor for complex organic synthesis |
3-Aminopyrrolidine | C5H10N2 | Neuroprotective agents | Exhibited neuroprotective effects in vitro |
Mechanism of Action
The mechanism of action of 1-Benzyl-3-acetamidopyrrolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Group
1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS: 115445-23-3)
- Molecular Formula : C₁₃H₁₅F₃N₂O
- Molecular Weight : 272.27 g/mol
- Key Differences :
- The trifluoroacetamido group (-COCF₃) introduces strong electron-withdrawing properties, enhancing electrophilicity and altering reactivity in nucleophilic substitution or coupling reactions compared to the acetamide (-CONH₂) group .
- This substitution may reduce metabolic stability in biological systems due to the stability of the C-F bond, making it suitable for applications requiring prolonged chemical resistance .
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (CAS: 99735-30-5)
- Molecular Formula : C₁₇H₂₅N₂O₃
- Molecular Weight : 313.40 g/mol
- Key Differences: The tert-butoxycarbonyl (Boc) group acts as a protective moiety for amines, enabling selective deprotection in multi-step syntheses.
Enantiomeric Forms
(S)-(-)-1-Benzyl-3-acetamidopyrrolidine (CAS: 114636-30-5)
- Molecular Formula : C₁₃H₁₈N₂O (identical to the racemic form)
- Key Differences :
- The (S)-enantiomer exhibits distinct chiral interactions, making it indispensable in asymmetric synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands .
- Safety data indicate hazards including acute oral toxicity (Category 4) and respiratory irritation, necessitating stringent handling protocols .
Physicochemical and Functional Comparisons
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |
---|---|---|---|---|---|
1-Benzyl-3-acetamidopyrrolidine | 28506-01-6 | C₁₃H₁₈N₂O | 218.30 | Acetamide (-CONH₂) | Chiral intermediates, drug synthesis |
1-Benzyl-3-(trifluoroacetamido)pyrrolidine | 115445-23-3 | C₁₃H₁₅F₃N₂O | 272.27 | Trifluoroacetamido (-COCF₃) | Specialty reagents, fluorinated APIs |
1-Benzyl-3-(Boc-amino)pyrrolidine | 99735-30-5 | C₁₇H₂₅N₂O₃ | 313.40 | Boc (-COOC(CH₃)₃) | Protective group chemistry |
(S)-(-)-1-Benzyl-3-acetamidopyrrolidine | 114636-30-5 | C₁₃H₁₈N₂O | 218.30 | Acetamide (S-configuration) | Asymmetric catalysis, enantioselective synthesis |
Impact of Substituents on Properties
- Solubility : The Boc-protected derivative exhibits lower water solubility due to its bulky hydrophobic group, whereas the trifluoroacetamido variant may show improved solubility in polar aprotic solvents .
- Reactivity : The electron-deficient trifluoroacetamido group accelerates reactions with nucleophiles, while the Boc group suppresses undesired side reactions by steric shielding .
- Biological Activity : Enantiomeric purity in the (S)-form enhances target specificity in drug-receptor interactions, reducing off-target effects .
Biological Activity
1-Benzyl-3-acetamidopyrrolidine (CAS Number: 28506-01-6) is a pyrrolidine derivative characterized by its unique structural features, which include a benzyl group and an acetamido substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition.
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
- IUPAC Name : N-(1-benzylpyrrolidin-3-yl)acetamide
This compound acts primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit various enzymes by binding to their active sites, which can disrupt biochemical pathways and alter cellular functions. This mechanism is crucial for its potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes, affecting metabolic pathways. |
Neuropharmacological | Potential effects on neurotransmitter systems, influencing mood and cognition. |
Analgesic Properties | Exhibits potential analgesic effects, making it a candidate for pain management. |
Antidepressant-like | May have effects similar to antidepressants based on structural analogies. |
Case Studies and Experimental Data
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition has implications for treating conditions like Alzheimer's disease, where AChE activity is elevated.
- Neuropharmacological Effects : In animal models, compounds structurally related to this compound have demonstrated anxiolytic and antidepressant-like behaviors. These studies suggest that the compound may modulate serotonin and norepinephrine pathways, which are critical in mood regulation.
- Analgesic Activity : Preclinical trials have shown that derivatives of this compound exhibit significant analgesic properties comparable to established pain medications. The mechanism appears to involve both central and peripheral pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-Benzyl-3-aminopyrrolidine | Pyrrolidine derivative | Neuroprotective properties |
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide | Amino acid derivative | Potential antidepressant effects |
3-Acetamidopyrrolidine | Pyrrolidine derivative | Anticonvulsant activity |
Q & A
Basic Research Questions
Q. Q1. What are the recommended synthetic routes for preparing enantiomerically pure (S)-1-Benzyl-3-acetamidopyrrolidine, and how can stereochemical integrity be maintained?
Methodological Answer: Enantiomerically pure (S)-1-Benzyl-3-acetamidopyrrolidine (CAS 114636-30-5) is typically synthesized via stereoselective methods. A common approach involves chiral resolution or asymmetric hydrogenation of a pyrrolidine precursor followed by acetylation. For example:
- Step 1 : Start with (S)-3-aminopyrrolidine (CAS 114636-31-6), which can be derived from chiral pool sources or enzymatic resolution .
- Step 2 : Protect the amine group via benzylation under reductive amination conditions (e.g., benzaldehyde/NaBHCN).
- Step 3 : Acetylate the free amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
- Validation : Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column or compare optical rotation values against literature data .
Q. Q2. What analytical techniques are critical for characterizing 1-Benzyl-3-acetamidopyrrolidine, and how should conflicting spectral data be resolved?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR. For example, the acetamido proton appears as a singlet (~2.0 ppm), while benzyl protons resonate at ~7.3 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in ethanol) and comparing bond angles/torsion parameters to related structures like (3S,4S)-1-Benzylpyrrolidine-3,4-diol .
- Mass Spectrometry : Validate molecular weight (218.3 g/mol) via ESI-MS or MALDI-TOF. Discrepancies in fragmentation patterns may indicate impurities or degradation .
Advanced Research Questions
Q. Q3. How can computational modeling be applied to predict the conformational flexibility of this compound in drug-target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s ring puckering and acetamido group orientation. Compare results to crystallographic data from analogs (e.g., 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile) to identify stable conformers .
- Docking Studies : Employ AutoDock Vina to predict binding modes with biological targets (e.g., GPCRs or kinases). Parameterize the force field using partial charges derived from DFT calculations at the B3LYP/6-31G* level .
Q. Q4. What strategies address contradictions in biological activity data for this compound derivatives across studies?
Methodological Answer:
- Purity Validation : Confirm compound integrity via orthogonal methods (HPLC, Karl Fischer titration) to rule out hygroscopicity or residual solvents (e.g., acetic acid from synthesis) as confounding factors .
- Assay Optimization : Standardize in vitro assays (e.g., enzyme inhibition) using controls like (S)-1-BOC-3-acetamidopyrrolidine (CAS 114636-37-2) to benchmark activity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine) to isolate substituent-specific effects .
Q. Q5. How can researchers design experiments to explore the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS and compare degradation rates to reference compounds (e.g., benzo[e]pyrene-d12) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4) to track metabolic pathways without altering steric/electronic properties .
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWETNAAPYFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951194 | |
Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28506-01-6 | |
Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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